Apalcillin

Catalog No.
S519089
CAS No.
63469-19-2
M.F
C25H23N5O6S
M. Wt
521.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apalcillin

CAS Number

63469-19-2

Product Name

Apalcillin

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C25H23N5O6S

Molecular Weight

521.5 g/mol

InChI

InChI=1S/C25H23N5O6S/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36)/t15-,17-,19+,23-/m1/s1

InChI Key

XMQVYNAURODYCQ-SLFBBCNNSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

apacillin, apalcillin, apalcillin sodium, apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer, apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer, apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer, APCC antibiotic, PC 904, PC-904

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C

The exact mass of the compound Apalcillin is 521.1369 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. It belongs to the ontological category of penicillin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Apalcillin (CAS 63469-19-2) is a semisynthetic, broad-spectrum naphthyridine-penicillin (acylureidopenicillin) primarily utilized as a highly specialized reference standard in antimicrobial susceptibility testing (AST) and pharmacokinetic research [1]. While structurally related to mainstream penicillins like piperacillin and carbenicillin, Apalcillin is distinguished by its exceptional baseline potency against non-fermenting Gram-negative bacilli, particularly Pseudomonas aeruginosa and Acinetobacter species [2]. For procurement professionals and laboratory managers, this compound is selected not for general broad-spectrum use, but for its distinct protein-binding profile, non-renal clearance mechanisms, and specific beta-lactamase stability, making it an indispensable benchmark material for complex resistance profiling and in vitro assay calibration[1].

Substituting Apalcillin with more readily available in-class analogs, such as piperacillin or carbenicillin, severely compromises assay precision in specialized microbiological and pharmacokinetic workflows [1]. Although these compounds share a similar broad-spectrum mechanism, Apalcillin possesses a fundamentally different metabolic and stability profile, including nearly double the serum protein binding of piperacillin and a predominantly non-renal clearance pathway [2]. Furthermore, its unique resistance to specific beta-lactamase enzymes, such as PSE-2, means that utilizing a generic substitute in resistance screening panels or enzyme hydrolysis assays will yield skewed minimum inhibitory concentration (MIC) data and inaccurate characterizations of bacterial resistance mechanisms [1].

Superior Anti-Pseudomonal Potency for AST Panel Calibration

In large-scale quantitative susceptibility testing involving 6,797 bacterial isolates, Apalcillin demonstrated significantly higher in vitro potency against Pseudomonas aeruginosa compared to its closest commercial substitute, piperacillin [1]. This marked difference establishes Apalcillin as a necessary inclusion for microdilution panels targeting highly resistant non-fermenters.

Evidence DimensionMinimum Inhibitory Concentration (MIC90) against P. aeruginosa
Target Compound Data2.0 µg/mL
Comparator Or BaselinePiperacillin (64.0 µg/mL)
Quantified Difference32-fold lower MIC90 for Apalcillin
ConditionsStandardized quantitative microdilution susceptibility tests across four independent medical centers

Procurement of Apalcillin is essential for AST panel manufacturers and researchers who require a highly potent baseline standard to accurately calibrate resistance thresholds in pseudomonal isolates.

Distinctive Pharmacokinetic Profile for Protein-Binding Assays

Pharmacokinetic modeling reveals that Apalcillin possesses a fundamentally different distribution and clearance mechanism compared to piperacillin, driven by its exceptionally high serum protein binding and predominant non-renal clearance pathway [1].

Evidence DimensionSerum protein binding and clearance pathway
Target Compound Data86% protein binding; 79% non-renal clearance
Comparator Or BaselinePiperacillin (48% protein binding; predominantly renal clearance)
Quantified Difference1.8x higher protein binding and substantially lower renal clearance compared to piperacillin
ConditionsTwo-compartment open model pharmacokinetic analysis following intravenous administration

This distinct metabolic profile makes Apalcillin an indispensable reference standard for in vitro and in vivo PK/PD studies evaluating the hepatic metabolism of highly protein-bound beta-lactams.

Enhanced Resistance to PSE-2 Beta-Lactamase Hydrolysis

When evaluating hydrolysis rates using beta-lactamase preparations from gram-negative bacilli, Apalcillin exhibited significantly greater enzymatic stability against the PSE-2 enzyme derived from P. aeruginosa than standard acylureidopenicillins [1].

Evidence DimensionResistance to PSE-2 beta-lactamase hydrolysis
Target Compound DataHighly resistant to PSE-2 hydrolysis
Comparator Or BaselinePiperacillin and Azlocillin (rapidly hydrolyzed by PSE-2)
Quantified DifferenceCategorically higher enzymatic stability against specific pseudomonal beta-lactamases
ConditionsIn vitro hydrolysis assay utilizing six distinct beta-lactamase preparations from gram-negative bacilli

Researchers formulating selective microbiological media or designing enzyme inhibition assays must procure Apalcillin to ensure stability in the presence of PSE-2 producing strains.

Low Cephalosporinase (CSase) Inducer Activity

In studies utilizing clinical isolates of Enterobacteriaceae, Apalcillin demonstrated significantly lower inducer activity for cephalosporinase (CSase) production compared to older penicillins, maintaining stability in growing cultures of CSase-producing strains[1].

Evidence DimensionCephalosporinase (CSase) induction activity
Target Compound DataLow CSase inducer activity
Comparator Or BaselineAmpicillin and Carbenicillin (high CSase inducer activity)
Quantified DifferenceCategorically lower induction of CSase, preventing artificial upregulation of beta-lactamase during testing
ConditionsIn vitro induction assays using clinical isolates of Proteus spp., Enterobacter cloacae, and Serratia marcescens

Apalcillin is the optimal substrate for studying intrinsic resistance mechanisms without confounding the assay through the artificial upregulation of beta-lactamase production.

Antimicrobial Susceptibility Testing (AST) Panels for Non-Fermenters

Due to its 32-fold lower MIC90 against Pseudomonas aeruginosa compared to piperacillin, Apalcillin is a critical inclusion in customized AST microdilution panels and disk diffusion assays. It provides a highly sensitive baseline for characterizing multi-drug resistant non-fermenting Gram-negative bacilli in clinical microbiology research [1].

Pharmacokinetic and Protein-Binding Reference Modeling

With its distinct 86% protein binding and 79% non-renal clearance profile, Apalcillin serves as an essential comparator compound in in vitro and in vivo PK/PD studies. It is specifically procured to evaluate the hepatic metabolism, distribution, and half-life of highly protein-bound beta-lactams where standard renally-cleared analogs would fail as accurate models [2].

Beta-Lactamase Stability and Enzyme Inhibition Assays

Leveraging its unique resistance to PSE-2 hydrolysis and low cephalosporinase induction, Apalcillin is utilized as a specialized substrate in biochemical assays. It allows researchers to accurately differentiate beta-lactamase enzyme classes (e.g., Type 1 vs. PSE-2) in complex clinical isolates without artificially inducing further enzyme production during the assay [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

521.13690464 Da

Monoisotopic Mass

521.13690464 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3373RT9U7A

Pharmacology

Apalcillin is a naphthydridine derivative of the broad spectrum, semisynthetic ampicillin with antibacterial activity. Apalcillin specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.

Wikipedia

Apalcillin

Use Classification

Pharmaceuticals

Dates

Last modified: 02-18-2024

Explore Compound Types